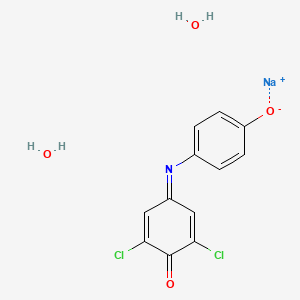
2,6-Dichloroindophenol sodium salt dihydrate
Descripción general
Descripción
2,6-Dichloroindophenol sodium salt dihydrate is a chemical compound widely used as a redox dye. It is known for its application in the determination of vitamin C (ascorbic acid) and its role in various biochemical assays . The compound is characterized by its blue color when oxidized and colorless state when reduced .
Mecanismo De Acción
Target of Action
The primary target of 2,6-Dichloroindophenol sodium salt dihydrate is Vitamin C (ascorbic acid) . It is used as a redox dye in the determination of Vitamin C .
Mode of Action
This compound acts as a redox dye . In the presence of Vitamin C, it gets reduced to a colorless hydroxy compound . This change in color is used to quantify the amount of Vitamin C present in a sample .
Biochemical Pathways
The compound is involved in the redox reactions associated with Vitamin C determination . It is also used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase .
Result of Action
The interaction of this compound with its target results in a color change, which is used to determine the concentration of Vitamin C in a sample . In addition, it has been suggested that it may serve as a pro-oxidant chemotherapeutic targeting human cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of moisture . It is typically stored at room temperature and is soluble in water , which can affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly as a redox dye. It has been used to investigate the efficiency of gold nanoparticles for the enzymatic activity of glucose oxidase . The nature of these interactions involves the transfer of electrons during the redox reactions .
Cellular Effects
These reactions can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dichloroindophenol sodium salt dihydrate involves its role as a redox dye. It can accept electrons during redox reactions, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in the metabolic pathway of vitamin C determination . It interacts with enzymes such as glucose oxidase during this process .
Subcellular Localization
Given its role in redox reactions, it is likely that it is found in areas of the cell where these reactions occur .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloroindophenol sodium salt dihydrate typically involves the reaction of 2,6-dichlorophenol with sodium hydroxide and subsequent oxidation . The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under stringent quality control measures. The process includes the purification of the compound to achieve high purity levels suitable for analytical and research purposes .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloroindophenol sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: The compound is reduced to a colorless state when it reacts with reducing agents such as ascorbic acid.
Common Reagents and Conditions
Oxidizing Agents: Ascorbic acid is commonly used to reduce this compound.
Reaction Conditions: The reactions typically occur in aqueous solutions under controlled pH and temperature conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2,6-Dichloroindophenol sodium salt dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in the determination of vitamin C content in biological samples.
Medicine: Utilized in biochemical assays to study enzymatic activities and metabolic pathways.
Industry: Applied in the food and beverage industry for quality control and analysis of vitamin C content.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichlorophenolindophenol sodium salt
- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt
Uniqueness
2,6-Dichloroindophenol sodium salt dihydrate is unique due to its specific redox properties and its widespread use as a redox indicator in various scientific fields. Its ability to undergo color changes upon reduction makes it particularly useful in analytical chemistry and biochemical assays .
Propiedades
IUPAC Name |
sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2.Na.2H2O/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7;;;/h1-6,16H;;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHXLAHEFATELD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=C(C(=O)C(=C2)Cl)Cl)[O-].O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[Iminobis(sulfonyl)]-3,3'-bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B3067554.png)
![(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B3067560.png)
![1,10-Bis(4-chlorophenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067567.png)

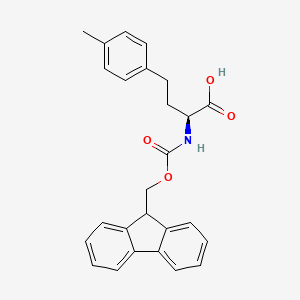

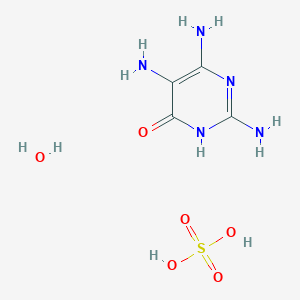
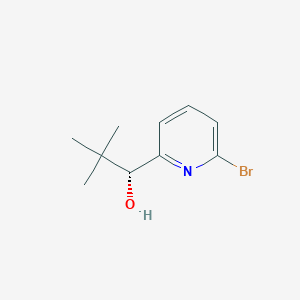
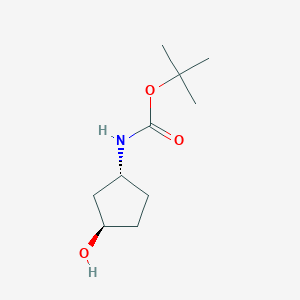
![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067625.png)
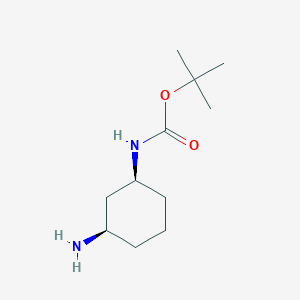
![Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane](/img/structure/B3067630.png)
